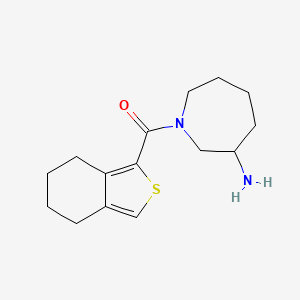

![molecular formula C21H26N6O B5552921 2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)

2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide" belongs to a class of chemicals that include imidazo[4,5-b]pyridine derivatives. These compounds are of significant interest due to their diverse biological activities and their potential as pharmaceutical agents. The structural complexity of this compound suggests it could have unique interactions with biological molecules, making it a candidate for further pharmacological study.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves multi-step chemical reactions that include cyclization processes to form the imidazo[4,5-b]pyridine core. For example, the synthesis can start from 2-aminopyridines that undergo a series of reactions including condensation with appropriate carbonyl compounds and subsequent cyclization. Similar compounds have been synthesized through "water-mediated" hydroamination and silver-catalyzed aminooxygenation, demonstrating the versatility of synthetic approaches for such molecules (Darapaneni, Rao, & Adimurthy, 2013).

科学的研究の応用

Antituberculosis Activity

A study on the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives revealed moderate to good antituberculosis activity among most of the synthesized compounds. Notably, compounds with specific structural characteristics demonstrated the most active profiles with minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, indicating potential application in antituberculosis treatment (Jadhav et al., 2016).

Synthetic Methodologies and Chemical Properties

Research into synthetic methodologies for imidazo[1,2-a]pyridines without deliberate catalyst addition has been reported, offering insights into efficient synthetic routes and potentially expanding the chemical utility of such compounds in various scientific applications. Aqueous syntheses led to methylimidazo[1,2-a]pyridines and related structures under catalyst-free conditions, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Mohan et al., 2013).

Catalysis and Chemical Transformations

The development of Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst for the one-pot synthesis of complex pyridoimidazo isoquinolines showcases the compound's role in facilitating catalytic processes and chemical transformations. This highlights its potential in pharmaceutical synthesis and material science applications (Maleki, 2014).

Antitumor Properties

Amino-substituted derivatives of the compound have been synthesized and evaluated for their antitumor properties. The study focused on modifications to both the side chain and the heterocycle, with evaluations showing no significant increase in cytotoxicity compared to model compounds. This research contributes to the understanding of structural activity relationships in the development of antitumor agents (Rivalle et al., 1983).

Antioxidant Evaluation

Research into the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives, including those related to the compound , has been conducted. Some synthesized compounds exhibited promising antioxidant activities, suggesting potential applications in the development of treatments for oxidative stress-related diseases (Gouda, 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-3-ethylimidazo[4,5-b]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O/c1-2-27-19-17(25-21(27)22)13-16(14-24-19)20(28)23-10-6-12-26-11-5-8-15-7-3-4-9-18(15)26/h3-4,7,9,13-14H,2,5-6,8,10-12H2,1H3,(H2,22,25)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQOUUZMNVBAIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=N2)C(=O)NCCCN3CCCC4=CC=CC=C43)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)

![4-{[4-(2-amino-2-oxoethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5552923.png)